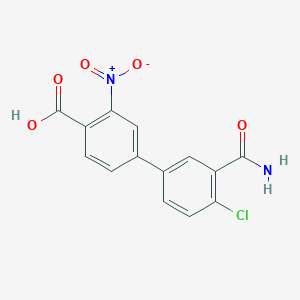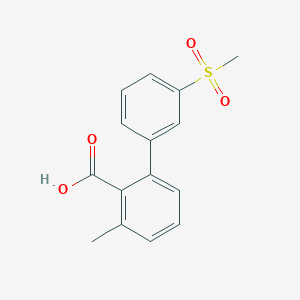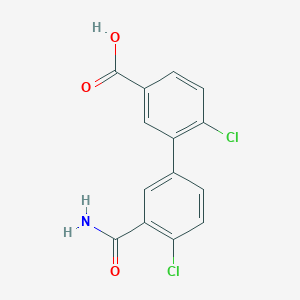
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid, 95% (hereafter referred to as 3-C4CP-5-TMB) is a novel compound with a variety of potential uses in the laboratory setting. It is a white crystalline powder that is soluble in water and other organic solvents. Its chemical structure is C14H8ClF3NO3 and it has a molecular weight of 305.65 g/mol. It is a relatively new compound, first synthesized in 2014.
Aplicaciones Científicas De Investigación
3-C4CP-5-TMB has a variety of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a fluorescent dye for the detection of proteins. It is also used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyesters. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 3-C4CP-5-TMB is not fully understood. However, it is believed to act as a proton donor, donating protons to other molecules in order to facilitate chemical reactions. Additionally, it is believed to act as a catalyst, increasing the rate of chemical reactions by providing a suitable environment for the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C4CP-5-TMB are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-C4CP-5-TMB in laboratory experiments include its low cost, its high solubility in water, and its ability to act as a catalyst in certain reactions. Additionally, it is relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-C4CP-5-TMB in laboratory experiments is its toxicity, which can be dangerous if not handled properly.
Direcciones Futuras
The potential future applications of 3-C4CP-5-TMB are numerous. It could be used as a drug delivery system for the treatment of cancer, as a fluorescent dye for the detection of proteins, as a reagent in organic synthesis, and as a catalyst in the production of polymers. Additionally, it could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action.
Métodos De Síntesis
The synthesis of 3-C4CP-5-TMB involves a multi-step reaction process. The first step is the condensation of 4-chlorophenylisocyanate and 3-carbamoyl-5-trifluoromethylbenzoic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction yields the desired product, 3-C4CP-5-TMB, along with by-products such as water and carbon dioxide. The reaction is typically carried out at a temperature of 90-100°C and a pressure of 1-2 bar.
Propiedades
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO3/c16-12-2-1-7(6-11(12)13(20)21)8-3-9(14(22)23)5-10(4-8)15(17,18)19/h1-6H,(H2,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLDIUGCRUOXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691607 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261966-86-2 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














